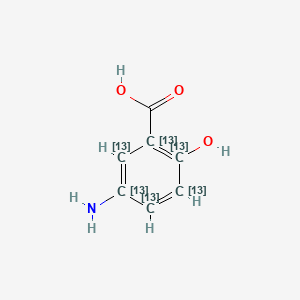

5-Aminosalicylic acid-13C6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1189709-96-3 |

|---|---|

分子式 |

C7H7NO3 |

分子量 |

159.09 g/mol |

IUPAC 名称 |

5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI 键 |

KBOPZPXVLCULAV-IDEBNGHGSA-N |

手性 SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O |

规范 SMILES |

C1=CC(=C(C=C1N)C(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 5-Aminosalicylic Acid-¹³C₆: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆), a crucial isotopically labeled compound for research applications. This document provides a proposed synthetic pathway, experimental protocols, and an overview of the signaling pathways influenced by 5-ASA, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effects are primarily attributed to its anti-inflammatory properties within the gastrointestinal tract. The use of stable isotope-labeled 5-ASA, such as 5-ASA-¹³C₆, is invaluable in pharmaceutical research and development. It serves as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the pharmacokinetics, metabolism, and mechanism of action of the drug without the complications of radioactive isotopes.[1][2] This guide focuses on the synthesis of 5-ASA with a fully labeled benzene ring (¹³C₆), providing a powerful tool for advanced research applications.

Proposed Synthetic Pathway for 5-Aminosalicylic Acid-¹³C₆

While a specific, detailed protocol for the synthesis of 5-Aminosalicylic acid-¹³C₆ is not extensively published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and the availability of ¹³C-labeled starting materials. The most straightforward approach begins with commercially available [¹³C₆]phenol or the synthesis of [¹³C₆]salicylic acid.

A feasible pathway involves the Kolbe-Schmidt reaction on [¹³C₆]phenol to yield [¹³C₆]salicylic acid, followed by nitration and subsequent reduction of the nitro group to an amine. An alternative, more direct route starts from commercially available [¹³C₆]salicylic acid.

The proposed primary synthesis route is as follows:

-

Nitration of [¹³C₆]Salicylic Acid: [¹³C₆]Salicylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position of the benzene ring, yielding 5-Nitro-[¹³C₆]salicylic acid.

-

Reduction of 5-Nitro-[¹³C₆]salicylic Acid: The nitro group of 5-Nitro-[¹³C₆]salicylic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or a metal-acid combination like zinc and hydrochloric acid, to produce the final product, 5-Aminosalicylic acid-¹³C₆.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Proposed synthesis workflow for 5-Aminosalicylic acid-¹³C₆.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of unlabeled 5-Aminosalicylic acid. While specific yields for the ¹³C₆-labeled synthesis may vary, these values provide a reasonable estimate for process development and optimization.

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [] |

| Step 1: Nitration | ||

| Reagents | Nitric Acid, Sulfuric Acid | [] |

| Yield | ~90% | [] |

| Step 2: Reduction | ||

| Reagents | Zinc dust and Hydrochloric Acid | [4] |

| Yield | >80% | [5] |

| Overall Yield | >70% | [5] |

| Purity (HPLC) | >98% | [4] |

| Isotopic Enrichment | >99 atom % ¹³C | [6] |

Note: The isotopic enrichment is based on commercially available ¹³C₆-labeled precursors and typical incorporation efficiencies.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of 5-Aminosalicylic acid-¹³C₆. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Nitration of [¹³C₆]Salicylic Acid to 5-Nitro-[¹³C₆]salicylic Acid

Materials:

-

[¹³C₆]Salicylic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Carefully add a stoichiometric amount of [¹³C₆]Salicylic Acid to a round-bottom flask containing concentrated sulfuric acid, cooled in an ice bath.

-

Stir the mixture until the salicylic acid is completely dissolved.

-

Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated 5-Nitro-[¹³C₆]salicylic acid is then collected by vacuum filtration, washed with cold distilled water, and dried.

Protocol 2: Reduction of 5-Nitro-[¹³C₆]salicylic Acid to 5-Aminosalicylic Acid-¹³C₆

Materials:

-

5-Nitro-[¹³C₆]salicylic Acid

-

Zinc dust (Zn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

Procedure:

-

Suspend 5-Nitro-[¹³C₆]salicylic Acid in water in a round-bottom flask.

-

Add zinc dust to the suspension.

-

Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic.

-

After the addition of HCl is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove excess zinc.

-

Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the 5-Aminosalicylic acid-¹³C₆.

-

Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Research Applications and Signaling Pathways

5-Aminosalicylic acid exerts its therapeutic effects by modulating various intracellular signaling pathways involved in inflammation and cell proliferation. The use of 5-ASA-¹³C₆ can significantly aid in studies aimed at elucidating these mechanisms.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and is often dysregulated in colorectal cancer. 5-ASA has been shown to negatively regulate this pathway.[] It can reduce the levels of β-catenin and its nuclear localization, thereby decreasing the expression of downstream target genes like Cox-2 and cyclin D1.[]

5-ASA's inhibitory effect on the Wnt/β-catenin pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and cell growth. 5-ASA is a known agonist of PPARγ.[1] Activation of PPARγ by 5-ASA can lead to anti-inflammatory and antineoplastic effects in the intestine. This interaction is a key area of research for understanding the chemopreventive properties of 5-ASA.

5-ASA's activation of the PPARγ signaling pathway.

Conclusion

The synthesis of 5-Aminosalicylic acid-¹³C₆ provides a non-radioactive, stable isotope-labeled tool essential for modern pharmaceutical research. The proposed synthetic route, starting from readily available ¹³C₆-labeled precursors, offers a feasible method for its production. The availability of 5-ASA-¹³C₆ will undoubtedly facilitate more precise and detailed studies into its absorption, distribution, metabolism, excretion, and the intricate signaling pathways it modulates, ultimately contributing to the development of more effective therapies for inflammatory bowel diseases and potentially colorectal cancer prevention.

References

An In-depth Technical Guide to 5-Aminosalicylic Acid-¹³C₆: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 5-Aminosalicylic Acid-¹³C₆ (5-ASA-¹³C₆). This isotopically labeled form of Mesalazine is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its unlabeled counterpart.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 5-Aminosalicylic Acid and its ¹³C₆-Isotopologue

| Property | 5-Aminosalicylic Acid (Mesalazine) | 5-Aminosalicylic Acid-¹³C₆ | Reference |

| Molecular Formula | C₇H₇NO₃ | ¹³C₆CH₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | 159.09 g/mol | [1][2] |

| IUPAC Name | 5-amino-2-hydroxybenzoic acid | 5-amino-2-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylic acid | [1] |

| CAS Number | 89-57-6 | 1189709-96-3 | [1][3] |

| Appearance | Odorless white to pinkish crystals or purplish-tan powder | Not specified, expected to be similar | [3][4] |

| Melting Point | 275-280 °C (with decomposition) | Not specified, expected to be similar | [2][3] |

| Water Solubility | <0.1 g/100 mL at 21 °C | Not specified, expected to be similar | [2][3] |

| logP | 1.2 | Not specified, expected to be similar | [2][4] |

| pKa | ~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl) | Not specified, expected to be similar | [2] |

Synthesis of 5-Aminosalicylic Acid

The synthesis of 5-Aminosalicylic Acid, and by extension its ¹³C₆-labeled analogue, can be achieved through several established methods. The most common industrial approach involves the diazotization of an aromatic amine followed by coupling with salicylic acid and subsequent reduction. An alternative method is the Kolbe-Schmidt reaction.

Experimental Protocol: Phenylazo Salicylic Acid Reduction Method

This is a widely used method for the industrial preparation of Mesalazine.[2] To synthesize the ¹³C₆-labeled compound, ¹³C₆-labeled aniline or salicylic acid would be used as a starting material.

-

Diazotization: Aniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then coupled with salicylic acid in an alkaline solution to form the sodium salt of a phenylazo salicylic acid compound.

-

Reduction: The azo compound is subsequently reduced to 5-Aminosalicylic Acid using a reducing agent like sodium dithionite (sodium hydrosulfite).

-

Work-up and Purification: The crude product is purified through steps such as steam distillation to remove any unreacted aniline, followed by acidification to precipitate the final product, which is then filtered and dried.[2]

Experimental Protocol: Kolbe-Schmidt Reaction

This method involves the carboxylation of an aminophenol.[5] A more modern approach utilizes supercritical carbon dioxide as both a reactant and a solvent, which can lead to higher yields and more environmentally friendly conditions.[5]

-

Reaction Setup: 2-Aminophenol-¹³C₆ is placed in a high-pressure reactor.

-

Carboxylation: The reactor is pressurized with supercritical carbon dioxide. The reaction is then heated to a specific temperature and stirred for a set duration. Optimal conditions have been reported at 9.0 MPa and 140 °C for 2.5 hours.[5]

-

Work-up and Purification: After the reaction, the product is dissolved in a solution of distilled water and hydrochloric acid, boiled with activated carbon, filtered, and the pH is adjusted to precipitate the 5-Aminosalicylic Acid-¹³C₆. The resulting solid is then washed and dried.[5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Aminosalicylic Acid and its metabolites.[6][7] The use of 5-ASA-¹³C₆ as an internal standard is invaluable in quantitative studies, particularly when coupled with mass spectrometry.

Experimental Protocol: HPLC for 5-Aminosalicylic Acid Analysis

The following is a general protocol for the analysis of 5-ASA in biological matrices, which can be adapted for the specific detection of 5-ASA-¹³C₆.

-

Sample Preparation: Biological samples, such as plasma, are deproteinized using an organic solvent like methanol or acetonitrile, or an acid like perchloric acid.[7][8]

-

Chromatographic Separation: The separation is typically achieved on a reversed-phase C18 column.[8] A common mobile phase consists of a mixture of an acidic buffer (e.g., acetic acid) and an organic modifier (e.g., acetonitrile).[8]

-

Detection: Several detection methods can be employed:

-

UV Detection: Monitoring the column effluent at a specific wavelength, such as 313 nm.[7]

-

Fluorescence Detection: Offers higher sensitivity and selectivity.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), it provides the highest specificity and is ideal for studies using isotopically labeled internal standards like 5-ASA-¹³C₆. Detection is often performed in negative ionization mode with multiple reaction monitoring.[8]

-

Mechanism of Action

5-Aminosalicylic Acid is the active moiety of sulfasalazine and is used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[2][9] Its anti-inflammatory effects are primarily localized to the gastrointestinal tract.[2] The precise mechanism of action is multifactorial and not fully elucidated, but key pathways have been identified.

The anti-inflammatory properties of 5-ASA are believed to be mediated through several mechanisms, including the inhibition of inflammatory mediators and the modulation of intracellular signaling pathways.[2][10] A significant aspect of its action involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation.[11] Activation of PPAR-γ by 5-ASA can lead to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[10] Additionally, 5-ASA is known to scavenge reactive oxygen species and interfere with the production of prostaglandins and leukotrienes.[12][13]

Metabolic Fate

The primary metabolic pathway for 5-ASA is N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is considered an inactive metabolite.[14] This biotransformation occurs in both the intestinal mucosa and the liver.[14] The use of 5-ASA-¹³C₆ allows for precise tracing of its metabolic fate and differentiation from endogenous compounds.

References

- 1. 5-Aminosalicylic acid-13C6 | C7H7NO3 | CID 46782134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Aminosalicylic acid | 89-57-6 [chemicalbook.com]

- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]

- 11. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Aminosalicylic acid-13C6: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminosalicylic acid-13C6 (5-ASA-13C6), an isotopically labeled form of the anti-inflammatory drug Mesalazine. This document details its fundamental properties, delves into its core mechanisms of action, and offers detailed experimental protocols for its study and application in research and development.

Core Properties of this compound

This compound is a stable isotope-labeled version of 5-Aminosalicylic acid, where the six carbon atoms of the benzene ring are replaced with Carbon-13 isotopes. This labeling makes it an invaluable tool for a range of analytical applications, particularly in pharmacokinetic and metabolic studies, where it can be used as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1189709-96-3[1][2] | 1261398-47-3[3][4][5] |

| Molecular Formula | ¹³C₆H₇NO₃ | ¹³C₆H₈ClNO₃ |

| Molecular Weight | 159.09 g/mol [1][2] | 195.55 g/mol [3][4] |

Mechanisms of Action

5-Aminosalicylic acid exerts its therapeutic effects through multiple signaling pathways, primarily acting as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and as an inhibitor of p21-activated kinase 1 (PAK1) and Nuclear Factor-kappa B (NF-κB).

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

5-ASA directly binds to and activates PPARγ, a nuclear receptor that plays a critical role in regulating inflammation, cell proliferation, and apoptosis.[6] This activation leads to the translocation of PPARγ to the nucleus, where it modulates the expression of target genes involved in anti-inflammatory and anti-neoplastic processes.[6]

Nuclear Factor-kappa B (NF-κB) Inhibition

5-ASA has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. While some studies suggest this inhibition is a downstream effect of PPARγ activation, others indicate a more direct inhibitory action on the components of the NF-κB pathway, such as inhibiting the phosphorylation of IκB kinase (IKK).[3]

p21-activated kinase 1 (PAK1) Inhibition

Recent studies have identified PAK1 as another target of 5-ASA. PAK1 is a serine/threonine kinase involved in cell motility, proliferation, and survival. By inhibiting PAK1, 5-ASA can modulate cell adhesion and interfere with neoplastic progression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-Aminosalicylic acid.

Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of 5-ASA-13C6 in human plasma, which can be adapted for preclinical and clinical studies.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of 5-ASA).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-ASA-13C6: Precursor ion (m/z) 160.1 → Product ion (m/z) 114.1

-

Internal Standard (e.g., 5-ASA-d3): Precursor ion (m/z) 157.1 → Product ion (m/z) 111.1

-

-

Ion Source Parameters: Optimize source temperature, ion spray voltage, and collision gas pressure according to the specific instrument used.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of 5-ASA-13C6 to the internal standard against the concentration of the calibrators.

-

Use a weighted linear regression model for quantification.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of 5-ASA to activate PPARγ in a cell-based system.

1. Cell Culture and Transfection

-

Culture a suitable cell line (e.g., HEK293T or a colon cancer cell line like HT-29) in appropriate media.

-

Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization.

2. Compound Treatment

-

After 24 hours of transfection, treat the cells with various concentrations of 5-ASA or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

3. Luciferase Assay

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

If a Renilla luciferase vector was used, measure its activity for normalization.

4. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over the vehicle control.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol assesses the inhibitory effect of 5-ASA on NF-κB activation.

1. Cell Culture and Transfection

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase vector for normalization.

2. Compound Treatment and Stimulation

-

After 24 hours of transfection, pre-treat the cells with various concentrations of 5-ASA for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Luciferase Assay

-

Lyse the cells and measure firefly and Renilla luciferase activities as described in the PPARγ activation assay protocol.

4. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity by 5-ASA compared to the stimulated control.

PAK1 Kinase Activity Assay

This in vitro assay measures the direct inhibitory effect of 5-ASA on PAK1 kinase activity.

1. Reaction Setup

-

In a microplate, prepare a reaction mixture containing:

-

Recombinant active PAK1 enzyme.

-

A specific PAK1 substrate (e.g., a synthetic peptide).

-

Kinase assay buffer (containing MgCl₂ and ATP).

-

Various concentrations of 5-ASA or a known PAK1 inhibitor as a positive control.

-

2. Kinase Reaction

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

3. Detection

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system that measures the amount of ADP produced, which is proportional to the kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

4. Data Analysis

-

Calculate the percentage of PAK1 inhibition for each concentration of 5-ASA.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 5-ASA concentration.

Conclusion

This compound is a critical tool for advancing our understanding of the pharmacokinetics and mechanisms of action of Mesalazine. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of this important anti-inflammatory agent. The multifaceted mechanisms of 5-ASA, involving PPARγ, NF-κB, and PAK1, highlight its complex pharmacology and offer multiple avenues for further investigation and the development of novel therapeutic strategies.

References

- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]

- 3. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]

- 4. holcapek.upce.cz [holcapek.upce.cz]

- 5. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Aminosalicylic Acid-¹³C₆ in Advancing Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract requiring lifelong management. 5-Aminosalicylic acid (5-ASA), also known as mesalamine, remains a cornerstone therapy for inducing and maintaining remission in mild to moderate IBD. Accurate measurement of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. This technical guide delves into the critical role of 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆) as a stable isotope-labeled internal standard in the precise quantification of 5-ASA, thereby enhancing the quality and reliability of IBD research.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. In this context, 5-ASA-¹³C₆ serves as the ideal internal standard. Being chemically identical to the analyte of interest (5-ASA) but with a distinct mass due to the incorporation of six carbon-13 isotopes, it co-elutes with 5-ASA and experiences similar ionization effects and matrix interferences. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.

The Significance of 5-ASA-¹³C₆ in IBD Research

The use of 5-ASA-¹³C₆ as an internal standard in LC-MS/MS assays offers several advantages that are paramount for robust IBD research:

-

Enhanced Accuracy and Precision: By mimicking the analytical behavior of the native 5-ASA, 5-ASA-¹³C₆ effectively compensates for sample loss during extraction and variability in instrument response, leading to highly reliable quantitative data.

-

Mitigation of Matrix Effects: Biological matrices such as plasma and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. As 5-ASA-¹³C₆ is equally affected by these matrix effects, their impact on the final analyte concentration measurement is minimized.

-

Reliable Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Accurate pharmacokinetic data, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are essential for understanding drug absorption, distribution, metabolism, and excretion. The use of 5-ASA-¹³C₆ ensures the high quality of this data, which is fundamental for developing effective dosing regimens and novel drug formulations.

-

Metabolic Studies: While not its primary role as an internal standard, stable isotope-labeled compounds like 5-ASA-¹³C₆ can also be used as tracers to investigate the metabolic fate of 5-ASA in vivo, providing insights into its biotransformation and the role of gut microbiota in its metabolism.

Quantitative Data on 5-ASA and its Metabolite

The following tables summarize key pharmacokinetic parameters and method validation data for the quantification of 5-ASA and Ac-5-ASA in human plasma from studies utilizing LC-MS/MS with stable isotope-labeled internal standards.

Table 1: Pharmacokinetic Parameters of 5-ASA and N-acetyl-5-ASA in Healthy Volunteers after Oral Administration

| Parameter | 5-ASA | N-acetyl-5-ASA | Reference |

| Cmax (ng/mL) | 680 | 1240 | [1] |

| Tmax (h) | ~4 | ~4 | [2] |

| t½ (h) | ~9 | Not Reported | [2] |

| AUC (ng·h/mL) | Not Reported | Not Reported | |

| Linear Range (ng/mL) | 2 - 1500 | 10 - 2000 | [3] |

Data presented are mean values from various studies and may vary depending on the formulation and dosage.

Table 2: Method Validation Parameters for LC-MS/MS Quantification of 5-ASA and N-acetyl-5-ASA using a Stable Isotope-Labeled Internal Standard

| Parameter | 5-ASA | N-acetyl-5-ASA | Reference |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 10 | [3] |

| Intra-day Precision (%RSD) | ≤ 6.3 | ≤ 8.0 | [1] |

| Inter-day Precision (%RSD) | ≤ 11 | ≤ 10 | [1] |

| Intra-day Accuracy (%Bias) | -8.4 to 7.9 | -8.4 to 7.9 | [1] |

| Inter-day Accuracy (%Bias) | -7.9 to 8.0 | -7.9 to 8.0 | [1] |

| Recovery (%) | >90 | >95 | [1] |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of 5-ASA and Ac-5-ASA in human plasma using LC-MS/MS with 5-ASA-¹³C₆ as the internal standard. This protocol is a composite based on established methods.[1][3]

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a working solution of 5-ASA-¹³C₆ (as the internal standard for 5-ASA) and a suitable stable isotope-labeled internal standard for Ac-5-ASA (e.g., N-acetyl-5-aminosalicylic acid-d₃).

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

-

Mobile Phase A: 10 mM ammonium acetate in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient: A suitable gradient to separate the analytes from matrix components. A typical starting condition would be a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.6 mL/min.[3]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode depending on the optimal response for the analytes.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-ASA: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion are monitored. For example, in negative ion mode, m/z 152.0 → 108.0.[3]

-

Ac-5-ASA: The precursor ion and a specific product ion are monitored. For example, in negative ion mode, m/z 194.2 → 149.9.[3]

-

5-ASA-¹³C₆: The precursor ion will be 6 Da higher than that of 5-ASA, and the corresponding product ion is monitored.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve the best sensitivity and specificity for each analyte and its internal standard.

Visualizing Key Pathways and Workflows

Diagram 1: Anti-inflammatory Signaling Pathway of 5-ASA in IBD

Caption: 5-ASA exerts its anti-inflammatory effects in IBD in part by activating PPAR-γ, which in turn inhibits the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[4]

Diagram 2: Experimental Workflow for 5-ASA Quantification

Caption: A streamlined workflow for the quantification of 5-ASA in plasma using 5-ASA-¹³C₆ as an internal standard, from sample preparation to data analysis.

Diagram 3: Rationale for Using 5-ASA-¹³C₆ as an Internal Standard

Caption: 5-ASA-¹³C₆ co-elutes with and has similar ionization to 5-ASA, allowing for accurate quantification by measuring the ratio of their mass spectrometric signals, which corrects for matrix effects.

Conclusion

The use of 5-Aminosalicylic acid-¹³C₆ as an internal standard is indispensable for high-quality bioanalytical research in the field of Inflammatory Bowel Disease. Its ability to ensure the accuracy and precision of 5-ASA and Ac-5-ASA quantification in complex biological matrices provides a solid foundation for pharmacokinetic and pharmacodynamic studies, ultimately contributing to the optimization of IBD therapies and the development of novel treatment strategies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and data supporting the pivotal role of 5-ASA-¹³C₆ in advancing IBD research.

References

- 1. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

The Frontier of Metabolic Inquiry: A Technical Primer on the Prospective Use of 5-Aminosalicylic Acid-¹³C₆ in Metabolic Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the cornerstone of therapy for inflammatory bowel disease (IBD), exerts its anti-inflammatory effects through a complex and multifaceted mechanism.[1][2][3] While its primary metabolic fate via N-acetylation is well-established, a deeper understanding of its influence on global metabolic pathways remains an area of active investigation. The advent of stable isotope-labeled compounds, such as 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆), offers a powerful tool to dissect these intricate metabolic networks.[4] This technical guide explores the foundational concepts and methodologies for designing and implementing preliminary studies using 5-ASA-¹³C₆ for metabolic profiling, providing a roadmap for researchers venturing into this innovative field.

Stable isotope tracing is a pivotal technique in metabolomics, enabling the tracking of metabolic pathways and the quantification of metabolite flux.[5][6][7] By introducing a ¹³C-labeled substrate, researchers can trace the incorporation of the heavy isotope into downstream metabolites, thereby elucidating the metabolic activities of cells or organisms.[5][8] 5-ASA-¹³C₆ serves as an ideal tracer to investigate not only its own metabolic conversion but also its impact on interconnected cellular metabolic pathways.[4]

Core Concepts in 5-ASA Metabolism and Action

5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA) by N-acetyltransferase 1 (NAT1) in the intestinal epithelium and liver.[1][9] Recent studies have also highlighted the significant role of gut microbial enzymes in this acetylation process, which can influence the clinical efficacy of the drug.[10][11] The anti-inflammatory properties of 5-ASA are attributed to various mechanisms, including the inhibition of cyclooxygenase and prostaglandin synthesis, activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][12][13]

Prospective Experimental Design: A General Workflow

A typical metabolic profiling study employing 5-ASA-¹³C₆ would involve the following key stages. This workflow is a generalized representation and would require optimization based on the specific experimental model and objectives.

Detailed Methodologies for Key Experiments

While specific quantitative data from preliminary studies using 5-ASA-¹³C₆ in metabolic profiling are not yet widely published, this section outlines the established experimental protocols that would be adapted for such investigations.

In Vitro Cell Culture Model Protocol

-

Cell Seeding and Culture:

-

Seed intestinal epithelial cells (e.g., Caco-2) or immune cells (e.g., macrophages) in appropriate culture plates and grow to a desired confluency in standard culture medium.

-

-

Tracer Introduction:

-

Replace the standard medium with a custom medium containing a defined concentration of 5-Aminosalicylic acid-¹³C₆. The concentration should be determined based on dose-response studies.

-

-

Time-Course Experiment:

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolic activity by washing the cells with ice-cold saline.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique for targeted and untargeted metabolomics.[14]

-

Sample Preparation: The extracted metabolites are dried and reconstituted in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Metabolites are separated using a high-performance liquid chromatography (HPLC) system, often with a column chemistry appropriate for polar metabolites (e.g., HILIC).

-

Mass Spectrometry Analysis: The separated metabolites are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometers are crucial for distinguishing between isotopologues.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to determine the position of the ¹³C label within a molecule.[15][16]

-

Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent containing an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify and quantify metabolites and their isotopomers.

-

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of 5-ASA, metabolic profiling with 5-ASA-¹³C₆ could provide insights into its effects on several key signaling and metabolic pathways.

Data Presentation and Interpretation

The primary output of a 5-ASA-¹³C₆ tracing study would be quantitative data on the abundance of various metabolites and their labeled isotopologues. This data is best presented in structured tables to facilitate comparison across different experimental conditions.

Table 1: Hypothetical Quantitative Data for Key Metabolites

| Metabolite | Condition | Total Abundance (Relative Units) | % ¹³C Labeling |

| N-acetyl-5-ASA | Control | 100 ± 10 | 0% |

| 5-ASA-¹³C₆ | 120 ± 15 | 95% | |

| Glutamate | Control | 500 ± 50 | 1.1% (Natural Abundance) |

| 5-ASA-¹³C₆ | 450 ± 45 | 5% | |

| Citrate | Control | 300 ± 30 | 1.1% (Natural Abundance) |

| 5-ASA-¹³C₆ | 280 ± 25 | 3% |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Data Interpretation:

-

Labeling of N-acetyl-5-ASA: A high percentage of ¹³C labeling in Ac-5-ASA would confirm the direct metabolism of the administered 5-ASA-¹³C₆.

-

Changes in Downstream Metabolites: Alterations in the labeling patterns of central carbon metabolism intermediates, such as glutamate and citrate, would indicate that 5-ASA influences these pathways. For example, a decrease in the abundance of these metabolites coupled with a modest increase in ¹³C labeling might suggest a shift in substrate utilization.

Conclusion and Future Directions

The use of 5-Aminosalicylic acid-¹³C₆ in metabolic profiling represents a promising avenue for gaining a more nuanced understanding of its therapeutic mechanisms and its broader impact on cellular metabolism. While this guide provides a foundational framework, the successful implementation of such studies will require careful experimental design, robust analytical methodologies, and sophisticated data analysis. Future research in this area will be instrumental in identifying novel biomarkers of drug response, elucidating off-target effects, and ultimately, advancing the development of more effective therapies for inflammatory and metabolic diseases.

References

- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 5-aminosalicylic acid (5-ASA) in treatment of inflammatory bowel disease: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

solubility of 5-Aminosalicylic acid-13C6 in common lab solvents

An in-depth guide to the solubility of 5-Aminosalicylic acid-¹³C₆ in common laboratory solvents for researchers, scientists, and drug development professionals.

Introduction

5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆) is a stable, isotopically labeled form of Mesalamine, a drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. As a labeled internal standard, its primary application is in pharmacokinetic and metabolic studies, where it is used to quantify the unlabeled drug in biological samples with high precision. Accurate knowledge of its solubility in various solvents is crucial for stock solution preparation, formulation development, and ensuring the reliability of analytical methods.

Solubility Data

The solubility of 5-Aminosalicylic acid in various common laboratory solvents is summarized in the table below. This data has been compiled from various sources and represents the approximate solubility at room temperature unless otherwise specified.

| Solvent | Solubility (mg/mL) | Molarity (approx.) | Notes |

| DMSO (Dimethyl sulfoxide) | ~31 | ~0.20 M | - |

| Methanol | Soluble | - | - |

| Water | ~1 | ~0.0065 M | Slightly soluble in cold water. |

| Boiling Water | ~8.3 | ~0.054 M | More soluble in hot water. |

| Ethanol | Sparingly soluble | - | - |

| Chloroform | Insoluble | - | - |

| Acetone | Slightly soluble | - | - |

| Acetonitrile | Slightly soluble | - | - |

| Dilute HCl | Soluble | - | Forms a salt. |

| Dilute alkali hydroxides | Soluble | - | Forms a salt. |

Disclaimer: This data is for 5-Aminosalicylic acid and should be used as an estimation for 5-Aminosalicylic acid-¹³C₆. It is strongly recommended to experimentally verify the solubility for your specific application and lot number.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like 5-Aminosalicylic acid-¹³C₆ in a given solvent.

Objective: To determine the saturation solubility of 5-Aminosalicylic acid-¹³C₆ in a specific solvent at a controlled temperature.

Materials:

-

5-Aminosalicylic acid-¹³C₆

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of 5-Aminosalicylic acid-¹³C₆ to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot using a syringe filter. Accurately dilute the filtered supernatant with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Workflow and Process Diagrams

The following diagrams illustrate the general workflow for solubility determination and the logical process for selecting an appropriate solvent for stock solution preparation.

Caption: Experimental workflow for determining solubility.

Caption: Decision tree for solvent selection.

A Technical Guide to the Theoretical Mass and Isotopic Distribution of 5-Aminosalicylic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 5-Aminosalicylic acid-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry.

Core Concepts: Isotopes and Mass Spectrometry

Isotopes are variants of a particular chemical element which differ in neutron number. While having the same number of protons and electrons, and thus similar chemical properties, their difference in mass allows them to be distinguished by mass spectrometry. The theoretical mass, or monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The isotopic distribution represents the relative abundance of a molecule and its isotopologues, which are molecules that differ only in their isotopic composition.

Chemical Structure and Formula

5-Aminosalicylic acid, also known as mesalamine, is an anti-inflammatory drug. Its ¹³C₆-labeled form, where all seven carbon atoms are the ¹³C isotope, provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays.

-

Unlabeled 5-Aminosalicylic acid: C₇H₇NO₃

-

5-Aminosalicylic acid-¹³C₆: ¹³C₇H₇NO₃

Theoretical Mass and Isotopic Distribution

The theoretical mass and isotopic distribution are fundamental parameters for the accurate identification and quantification of 5-Aminosalicylic acid-¹³C₆ in mass spectrometry-based analyses.

Data Presentation: Theoretical Mass and Isotopic Abundance

The following tables summarize the atomic masses of the relevant isotopes and the calculated theoretical mass and isotopic distribution of 5-Aminosalicylic acid-¹³C₆.

| Isotope | Exact Atomic Mass (Da) | Natural Abundance (%) |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹²C | 12.000000 (by definition) | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹⁴N | 14.003074 | 99.634 |

| ¹⁵N | 15.000109 | 0.366 |

| ¹⁶O | 15.994915 | 99.762 |

| ¹⁷O | 16.999132 | 0.038 |

| ¹⁸O | 17.999160 | 0.200 |

| Parameter | Value |

| Chemical Formula | ¹³C₇H₇NO₃ |

| Monoisotopic Mass (M) | 159.0627 Da |

| Isotopic Distribution | |

| M | 100% |

| M+1 | 1.14% |

| M+2 | 0.44% |

Experimental Protocols

The determination of the theoretical mass and isotopic distribution is a computational process based on established atomic masses and natural isotopic abundances. The experimental verification of these values is typically performed using high-resolution mass spectrometry.

Methodology for High-Resolution Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of 5-Aminosalicylic acid-¹³C₆ is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, is used.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.

-

Mass Analysis: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. Data is acquired in full scan mode over a relevant m/z range.

-

Data Processing: The acquired mass spectrum is processed to determine the accurate mass of the monoisotopic peak (M) and the relative intensities of the M+1 and M+2 peaks. The experimental values are then compared to the theoretical calculations.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the conceptual relationship of isotopic labeling.

Caption: Chemical formulas of unlabeled and ¹³C-labeled 5-Aminosalicylic acid.

Caption: Conceptual diagram of isotopic labeling of 5-Aminosalicylic acid.

A Technical Guide to Commercial Sources and Purity of 5-Aminosalicylic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Aminosalicylic Acid-¹³C₆ (Mesalazine-¹³C₆), a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Mesalazine, a primary treatment for inflammatory bowel disease. This document details commercially available sources, reported purity levels, and the analytical methodologies employed for its quality control.

Commercial Availability and Purity

5-Aminosalicylic Acid-¹³C₆ is available from several specialized chemical suppliers, primarily as its hydrochloride salt. The purity of these products is critical for their application as internal standards in quantitative analysis. The following tables summarize the available data from various commercial sources based on their Certificates of Analysis (CoA) and product listings.

Table 1: Commercial Suppliers of 5-Aminosalicylic Acid-¹³C₆

| Supplier | Product Name | Catalogue Number | Form | CAS Number |

| LGC Standards | 5-Aminosalicylic Acid-¹³C₆ Hydrochloride | TRC-M258102 | Solid | 1261398-47-3 |

| MedChemExpress | 5-Aminosalicylic acid-¹³C₆ | HY-143704S | Solid | 1189709-96-3 (Free amine) |

| MedChemExpress | 5-Aminosalicylic acid-¹³C₆ hydrochloride | HY-143704S | Solid | 1261398-47-3 |

| Pharmaffiliates | 5-Aminosalicylic Acid-¹³C₆ Hydrochloride | PA STI 058870 | Solid | 1261398-47-3 |

Table 2: Reported Purity and Isotopic Enrichment of 5-Aminosalicylic Acid-¹³C₆ Hydrochloride

| Supplier / Lot Number | Chemical Purity (by HPLC) | Isotopic Purity | Analytical Methods Used |

| LGC Standards (Lot: 13-BHW-60-2) | 99.53% (at 200 nm)[1] | 98.8% (93.41% ¹³C₆)[1] | ¹H NMR, ¹³C NMR, Elemental Analysis, HPLC, MS[1] |

| LGC Standards (Lot: 19-GRS-21-2) | >97%[2] | 99.9% (99.82% ¹³C₆)[2] | ¹H NMR, Elemental Analysis, MS, TLC[2] |

| MedChemExpress | 99.53% | Not specified | Not specified |

Experimental Protocols for Purity Assessment

The accurate determination of chemical and isotopic purity of 5-Aminosalicylic Acid-¹³C₆ is essential for its use as an internal standard. The following are detailed methodologies based on the analytical techniques cited by commercial suppliers and found in relevant scientific literature.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary method for assessing the chemical purity of 5-Aminosalicylic Acid-¹³C₆ and detecting any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used. For enhanced separation of polar impurities, a mixed-mode column such as one combining reversed-phase and ion-exchange properties can be employed.[3]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. One documented method uses a gradient of acetonitrile and water with ammonium hydroxide.[2] A typical isocratic mobile phase could be a mixture of phosphate buffer (pH 6.5) and methanol (85:15, v/v).[4]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 5-Aminosalicylic Acid-¹³C₆ standard.

-

Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is used to confirm the chemical structure and the position of the ¹³C labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[1]

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton spectrum to confirm the overall structure and identify any proton-containing impurities. The absence of signals at positions expected to be ¹³C-labeled provides evidence of high isotopic enrichment.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum. The spectrum should show six prominent signals corresponding to the ¹³C-labeled carbon atoms. The chemical shifts should be consistent with the structure of 5-aminosalicylic acid.

-

-

Data Analysis: The structure is confirmed by comparing the observed chemical shifts and coupling constants with known values for 5-aminosalicylic acid. The high intensity of the signals for the labeled carbons confirms the ¹³C enrichment.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the definitive technique for determining the isotopic distribution and purity of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Sample Preparation: The sample is typically introduced via direct infusion or through an LC system, prepared as described in the HPLC section.

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of 5-Aminosalicylic Acid-¹³C₆. For the hydrochloride salt, this will be the [M+H]⁺ ion.

-

Data Analysis:

-

Identify the mass peaks corresponding to the different isotopologues (¹³C₀ to ¹³C₆).

-

The isotopic purity is calculated from the relative intensities of these peaks. The percentage of the ¹³C₆ isotopologue is determined by dividing its peak intensity by the sum of the intensities of all isotopologues.[1]

-

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is performed to confirm the elemental composition (C, H, N) of the compound, providing further evidence of its purity and identity.

-

Instrumentation: An elemental analyzer.

-

Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (¹³C₆H₈ClNO₃ for the hydrochloride salt).[1][2] The results should be within an acceptable range (typically ±0.4%) of the theoretical values.

Visualizations

The following diagrams illustrate key aspects of the analysis and application of 5-Aminosalicylic Acid-¹³C₆.

Caption: Experimental workflow for the purity assessment of 5-Aminosalicylic Acid-¹³C₆.

Caption: Simplified signaling pathway of 5-Aminosalicylic Acid's anti-inflammatory action.

References

Methodological & Application

Application Note: Quantification of Mesalamine in Human Plasma using a Validated LC-MS/MS Method with 5-Aminosalicylic acid-13C6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mesalamine (5-aminosalicylic acid, 5-ASA) in human plasma. The method utilizes 5-Aminosalicylic acid-13C6 (5-ASA-13C6) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2] Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method has been validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.

Introduction

Mesalamine is an anti-inflammatory agent widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3][4] Accurate measurement of mesalamine concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard like 5-ASA-13C6 is critical for correcting potential matrix effects and variations during sample processing and analysis, thereby ensuring reliable quantification.[1][2] This document provides a detailed protocol for the quantification of mesalamine in human plasma using a validated LC-MS/MS method.

Experimental Protocol

Materials and Reagents

-

Mesalamine (5-Aminosalicylic acid) reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard and Quality Control (QC) Sample Preparation

Stock Solutions: Prepare individual stock solutions of mesalamine and 5-ASA-13C6 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the mesalamine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration curve (CC) standards.

Internal Standard Working Solution: Dilute the 5-ASA-13C6 stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations.

Sample Preparation

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL 5-ASA-13C6) and vortex briefly.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Some protocols may also employ a derivatization step with propionic anhydride to improve the chromatographic properties and sensitivity of mesalamine.[1][3][6][7]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution may be used. A typical isocratic condition is 40:60 (A:B).[8][9] |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transitions | Mesalamine: m/z 152.0 → 108.0 (Negative Ion Mode)[5] or m/z 154 → 108 (Positive Ion Mode)[10] |

| 5-ASA-13C6: m/z 158.0 → 113.0 (Negative Ion Mode, estimated) | |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | 500°C |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize the validation data from representative LC-MS/MS methods for mesalamine quantification.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Mesalamine | 2 - 1500 | 2 | > 0.998 | [5] |

| Mesalamine | 7.984 - 3780.638 | 7.984 | Not Reported | [11] |

| Mesalamine | 0.10 - 12.0 | 0.10 | > 0.995 | [6] |

| Mesalamine | 10 - 1200 | 10 | Not Reported | [9] |

| Mesalamine | 10 - 1500 | 10 | Not Reported | [1] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Mesalamine | QC Low, Mid, High | 1.60 - 8.63 | 2.14 - 8.67 | 100.64 - 103.87 | [5] |

| Mesalamine | QC Low, Mid, High | 0.6 - 2.9 | 1.3 - 3.8 | 103.8 - 107.2 | [6] |

| Mesalamine | QC Low, Mid, High | < 7.9 | < 7.9 | ± 3.5 (relative error) | [10] |

Experimental Workflow Diagram

Caption: Workflow for mesalamine quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of mesalamine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This method is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of mesalamine.

References

- 1. fda.gov [fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.bcnf.ir [pubs.bcnf.ir]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ejbps.com [ejbps.com]

- 10. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

Application Note: Quantitative Analysis of 5-Aminosalicylic Acid (5-ASA) and its Metabolites using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the primary therapeutic agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its clinical efficacy is largely dependent on achieving therapeutic concentrations at the site of inflammation in the gastrointestinal tract.[1] 5-ASA is metabolized in the intestinal mucosa and liver to its primary, inactive metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2][3] Accurate quantification of 5-ASA and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing bioequivalence of different drug formulations.[3][4]

This application note provides a detailed protocol for the simultaneous quantification of 5-ASA and its major metabolite, Ac-5-ASA, in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6 (5-ASA-13C6), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[5]

Metabolic Pathway of 5-ASA

The primary metabolic transformation of 5-ASA is N-acetylation, which is catalyzed by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[1] This process converts the active 5-ASA into the inactive Ac-5-ASA, which is then predominantly excreted in the urine.[2]

Caption: Metabolic conversion of 5-ASA to Ac-5-ASA.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters and concentration ranges for 5-ASA and Ac-5-ASA in human plasma, as reported in various studies. These values can vary significantly depending on the 5-ASA formulation, dosage, and patient population.[6][7]

Table 1: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA

| Parameter | 5-ASA | Ac-5-ASA | Reference |

| Half-life (t½) | 0.4 - 2.4 hours | 6 - 9 hours | [7] |

| Time to Peak (Tmax) | Varies by formulation | Varies by formulation | [1] |

| Protein Binding | 40 - 50% | ~80% | [2] |

Table 2: Plasma Concentrations of 5-ASA and Ac-5-ASA after Oral Administration

| Analyte | Concentration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| 5-ASA | 20 - 1200 | 5 - 50 | [8][9] |

| Ac-5-ASA | 100 - 2900 | 7.5 - 50 | [8][9] |

Experimental Protocol: Quantification of 5-ASA and Ac-5-ASA in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the simultaneous determination of 5-ASA and Ac-5-ASA in human plasma using 5-ASA-13C6 as an internal standard.

Materials and Reagents

-

5-Aminosalicylic acid (5-ASA) reference standard

-

N-acetyl-5-aminosalicylic acid (Ac-5-ASA) reference standard

-

This compound (5-ASA-13C6) internal standard[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-ASA, Ac-5-ASA, and 5-ASA-13C6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of 5-ASA and Ac-5-ASA in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 5-ASA-13C6 stock solution in methanol:water (50:50, v/v).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting 5-ASA and its metabolites from plasma.[3][9]

Caption: Workflow for plasma sample preparation.

Detailed Steps:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL 5-ASA-13C6 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 1 minute.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 100 µL of the mobile phase.[3]

-

Inject an aliquot into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., Purospher RP-18e, 5 µm, 250 x 4 mm)[2][10] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 15% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 15% B and equilibrate for 2 min |

| Flow Rate | 0.2 - 1 mL/min[9][10] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40°C |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 5-ASA: m/z 152 -> 108[9] Ac-5-ASA: m/z 194 -> 150[9] 5-ASA-13C6: m/z 158 -> 114 |

| Ion Source Temperature | 400 - 550°C |

| Collision Energy | Optimize for each transition |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of 5-ASA and Ac-5-ASA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Overall experimental workflow.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantitative analysis of 5-ASA and its primary metabolite, Ac-5-ASA, in human plasma. This methodology is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring, thereby supporting the clinical development and optimization of 5-ASA therapies. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. holcapek.upce.cz [holcapek.upce.cz]

- 3. benchchem.com [benchchem.com]

- 4. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]

- 9. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust UPLC-MS/MS Method for the Quantification of 5-Aminosalicylic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of 5-Aminosalicylic acid (5-ASA) in biological matrices.

Introduction: 5-Aminosalicylic acid (Mesalamine) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Accurate and precise quantification of 5-ASA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[4] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 5-ASA in human plasma. The use of a stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6, ensures high accuracy and compensates for matrix effects and variability during sample processing.[5]

UPLC-MS/MS Method Parameters

A summary of the optimized UPLC-MS/MS parameters for the analysis of 5-Aminosalicylic acid is presented in Table 1.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |